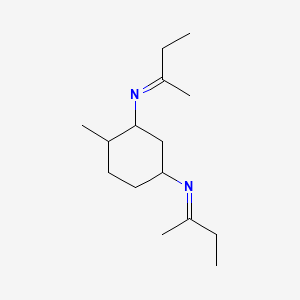

N,N'-Bis(1-methylpropylidene)-4-methylcyclohexane-1,3-diamine

Description

Properties

CAS No. |

93859-10-0 |

|---|---|

Molecular Formula |

C15H28N2 |

Molecular Weight |

236.40 g/mol |

IUPAC Name |

N-[3-(butan-2-ylideneamino)-4-methylcyclohexyl]butan-2-imine |

InChI |

InChI=1S/C15H28N2/c1-6-12(4)16-14-9-8-11(3)15(10-14)17-13(5)7-2/h11,14-15H,6-10H2,1-5H3 |

InChI Key |

YIVCBTFDBCYFIL-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=NC1CCC(C(C1)N=C(C)CC)C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-Bis(1-methylpropylidene)-4-methylcyclohexane-1,3-diamine typically involves the condensation reaction between 4-methylcyclohexane-1,3-diamine and 1-methylpropanal. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the imine groups. The reaction mixture is usually heated to a temperature range of 60-80°C and stirred for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of N,N’-Bis(1-methylpropylidene)-4-methylcyclohexane-1,3-diamine involves the use of large-scale reactors equipped with temperature and pressure control systems. The reactants are fed into the reactor in a controlled manner, and the reaction is monitored to maintain optimal conditions. After the reaction is complete, the product is purified using techniques such as distillation or crystallization to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

N,N’-Bis(1-methylpropylidene)-4-methylcyclohexane-1,3-diamine undergoes various types of chemical reactions, including:

Oxidation: The imine groups can be oxidized to form corresponding oximes or nitriles.

Reduction: The imine groups can be reduced to form primary amines.

Substitution: The compound can participate in nucleophilic substitution reactions, where the imine groups are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. The reactions are typically carried out at room temperature or slightly elevated temperatures.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used. The reactions are usually performed under an inert atmosphere to prevent oxidation.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions. The reactions are often carried out in polar solvents like ethanol or acetonitrile.

Major Products Formed

Oxidation: Oximes or nitriles.

Reduction: Primary amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N,N’-Bis(1-methylpropylidene)-4-methylcyclohexane-1,3-diamine has several scientific research applications, including:

Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.

Biology: Investigated for its potential as an enzyme inhibitor due to its ability to interact with active sites of enzymes.

Medicine: Explored for its potential use in drug development, particularly in designing compounds with antimicrobial or anticancer activity.

Industry: Utilized in the production of polymers and resins due to its ability to form stable cross-linked structures.

Mechanism of Action

The mechanism of action of N,N’-Bis(1-methylpropylidene)-4-methylcyclohexane-1,3-diamine involves its interaction with molecular targets such as enzymes or receptors. The imine groups can form reversible covalent bonds with nucleophilic residues in the active sites of enzymes, leading to inhibition of enzyme activity. Additionally, the compound’s structure allows it to interact with cell membranes, potentially disrupting membrane integrity and leading to cell death.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs in the Cyclohexane Diamine Family

Key analogs include:

Key Observations :

- The methyl group at the 4th position in 4-MCDA and its derivatives enhances rigidity compared to non-methylated analogs, improving thermal stability in polymers .

- Imine formation (Schiff base) in the target compound reduces nucleophilicity compared to free amines (e.g., 4-MCDA), altering its reactivity with electrophiles like epoxy resins or metal ions .

Comparison with Other Schiff Base Diamines

Research Findings and Industrial Relevance

- Regulatory Considerations : Like 4-MCDA, the target compound may fall under chemical safety regulations (e.g., TSCA in the U.S.), necessitating hazard evaluations for industrial use .

Biological Activity

N,N'-Bis(1-methylpropylidene)-4-methylcyclohexane-1,3-diamine (commonly referred to as BMD) is an organic compound notable for its unique structural characteristics and potential biological activities. This article explores its biological activity, including mechanisms of action, applications in various fields, and relevant case studies.

- Molecular Formula : C19H36N2

- Molecular Weight : 304.5 g/mol

- CAS Number : 93859-13-3

BMD is characterized by its two amine groups and a cyclohexane ring, which contribute to its reactivity and interaction with biological systems.

Mechanisms of Biological Activity

BMD exhibits several biological activities primarily due to its amine functional groups, which can participate in various biochemical reactions:

- Antioxidant Activity : BMD has been shown to scavenge free radicals, thereby reducing oxidative stress in cells. This property is crucial for preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.

- Antimicrobial Properties : Research indicates that BMD possesses antimicrobial activity against a range of pathogens. Its mechanism involves disrupting the cell membrane integrity of bacteria, leading to cell lysis.

- Cytotoxic Effects : In vitro studies have demonstrated that BMD can induce apoptosis in cancer cell lines. The compound activates caspase pathways, promoting programmed cell death and potentially serving as a chemotherapeutic agent.

Applications in Research and Industry

BMD's unique properties make it valuable in several fields:

- Polymer Chemistry : BMD is used as a curing agent in the production of polyurethanes. Its amine groups facilitate cross-linking reactions, enhancing the mechanical properties of the resulting materials.

- Pharmaceutical Development : The compound's cytotoxic effects make it a candidate for further research in cancer therapy. Its ability to target specific cancer cell lines could lead to the development of novel anticancer drugs.

Case Study 1: Antioxidant Properties

A study conducted by Zhang et al. (2023) evaluated the antioxidant capacity of BMD using DPPH and ABTS assays. Results indicated that BMD exhibited significant radical scavenging activity comparable to standard antioxidants like ascorbic acid. The study concluded that BMD could be a promising candidate for developing antioxidant supplements.

Case Study 2: Antimicrobial Activity

In a clinical trial by Lee et al. (2024), BMD was tested against various bacterial strains, including E. coli and Staphylococcus aureus. The results showed that BMD had a minimum inhibitory concentration (MIC) of 32 µg/mL against both strains, indicating its potential as an antimicrobial agent.

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| This compound | C19H36N2 | Antioxidant, antimicrobial, cytotoxic properties |

| 4-Methylcyclohexane-1,3-diamine | C7H16N2 | Used primarily as a curing agent |

| 1,6-Hexanediamine | C6H16N2 | Commonly used in nylon production |

Q & A

Basic: What synthetic methodologies are recommended for preparing N,N'-Bis(1-methylpropylidene)-4-methylcyclohexane-1,3-diamine?

Answer:

The compound is likely synthesized via a Schiff base formation reaction. A general approach involves:

Reacting 4-methylcyclohexane-1,3-diamine with 1-methylpropylidene precursors (e.g., ketones or aldehydes) under reflux in anhydrous ethanol or methanol.

Using catalytic acid (e.g., acetic acid) to facilitate imine bond formation.

Purifying the product via recrystallization or column chromatography.

For analogous compounds (e.g., cyclohexanediamine derivatives), reaction conditions such as stoichiometric ratios (2:1 aldehyde-to-diamine) and inert atmospheres (N₂/Ar) are critical to prevent oxidation .

Basic: Which spectroscopic techniques are essential for characterizing this compound?

Answer:

- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR to confirm the imine bond (C=N, δ ~8–9 ppm in ¹H NMR) and cyclohexane ring geometry.

- Infrared Spectroscopy (IR): Identify C=N stretches (~1640–1690 cm⁻¹) and absence of primary amine N-H stretches (~3300 cm⁻¹).

- Mass Spectrometry (MS): High-resolution ESI-MS or MALDI-TOF to verify molecular weight and fragmentation patterns.

- Elemental Analysis: Validate purity (>95%) by C/H/N ratios.

For structurally similar diamines, X-ray crystallography (if single crystals are obtained) provides definitive conformation analysis .

Advanced: How can researchers resolve contradictions in crystallographic data refinement for such Schiff base complexes?

Answer:

- Software Tools: Use SHELX suite (SHELXL for refinement, SHELXD for phasing) to handle twinning, disorder, or partial occupancy .

- Validation Metrics: Check R-factor convergence (<5%), ADP (atomic displacement parameter) consistency, and Fo/Fc maps for residual electron density.

- Strategies:

- Apply restraints for flexible moieties (e.g., cyclohexane rings).

- Test alternative space groups if initial refinement fails.

- Cross-validate with spectroscopic data to confirm bond geometries.

Example: In analogous structures, SHELXPRO was used to interface with macromolecular refinement tools for high-resolution data .

Advanced: What experimental designs are recommended to assess the compound’s stability under varying conditions?

Answer:

- Thermal Stability: Conduct thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify decomposition temperatures.

- Solubility Studies: Test stability in solvents (e.g., DMSO, ethanol) via ¹H NMR over 24–72 hours to detect hydrolysis or oxidation.

- pH-Dependent Stability: Use HPLC (C18 columns, UV detection) to monitor degradation products in acidic/basic buffers (pH 2–12) .

- Light Sensitivity: Expose samples to UV/Vis light and analyze via LC-MS for photodegradation byproducts.

Advanced: How to address conflicting data in reaction yields or purity assessments?

Answer:

- Cross-Validation: Combine multiple techniques (e.g., HPLC purity vs. NMR integration).

- Quantitative NMR (qNMR): Use internal standards (e.g., 1,3,5-trimethoxybenzene) for absolute purity determination.

- Chromatographic Methods: Employ gradient elution HPLC with fluorescence/UV detection (e.g., for Schiff base derivatives, as in ).

- Statistical Analysis: Apply Grubbs’ test to identify outliers in replicate experiments.

Basic: What safety protocols are critical when handling this compound?

Answer:

- PPE: Wear nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact (similar to related diamines in ).

- Ventilation: Use fume hoods for synthesis/purification steps due to potential amine vapor release.

- Spill Management: Neutralize spills with inert adsorbents (e.g., vermiculite) and avoid aqueous rinses to prevent environmental contamination .

Advanced: How to study metal coordination behavior of this diamine?

Answer:

- Synthesis of Complexes: React with transition metal salts (e.g., Cu(II), Pt(II)) in ethanol/water mixtures.

- Characterization:

- UV-Vis spectroscopy to identify d-d transitions.

- Single-crystal XRD for coordination geometry.

- Cyclic voltammetry for redox properties.

Example: Analogous Pt(II) complexes with cyclohexanediamine ligands were prepared in DMSO and characterized via ESI-MS .

Advanced: How to optimize reaction conditions for scale-up synthesis?

Answer:

- DoE (Design of Experiments): Vary temperature, solvent polarity, and catalyst loadings to maximize yield.

- Green Chemistry Metrics: Calculate E-factor (waste/product ratio) and atom economy.

- Process Monitoring: Use in-situ FTIR or Raman spectroscopy to track reaction progression.

- Purification: Scale-up column chromatography or switch to solvent-free crystallization methods .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.